molecular formula C14H26N2O2 B1442944 Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate CAS No. 886766-44-5

Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate

Cat. No. B1442944
M. Wt: 254.37 g/mol
InChI Key: RZBXFLAQZAJBNI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate” is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-9-15-14(11-16)7-5-4-6-8-14/h15H,4-11H2,1-3H3 . This code provides a way to encode the molecular structure using a standard notation.


Physical And Chemical Properties Analysis

The molecular weight of “Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate” is 254.37 . It’s described as an oil at room temperature . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthetic Applications and Environmental Considerations

Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate, a compound known for its potential applications in various fields, is yet to be directly reported in the context of synthetic applications or environmental considerations in the available literature. However, the scientific exploration around similar tert-butyl compounds provides insights into the broader category's potential applications and implications.

Synthetic Phenolic Antioxidants and Toxicity Concerns : Synthetic phenolic antioxidants, which include compounds with tert-butyl groups, are extensively utilized across different industries to enhance product shelf life by inhibiting oxidative reactions. While these compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), offer significant benefits, their widespread use has raised concerns regarding environmental occurrence, human exposure, and potential toxicity. Studies suggest that these antioxidants may pose hepatic toxicity, endocrine-disrupting effects, and carcinogenic risks. The environmental persistence and detection of transformation products highlight the need for future research to focus on novel antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).

Biological Activity and Industrial Applications : The exploration of natural and synthetic compounds with tert-butyl groups reveals a spectrum of biological activities. These compounds, identified from diverse sources such as plants, algae, fungi, and marine invertebrates, have shown promise as antioxidants, anticancer, antimicrobial, and antibacterial agents. The presence of a tertiary butyl group(s) in these compounds contributes to their bioactivity, indicating potential applications in the cosmetic, agronomic, and pharmaceutical industries. This underscores the importance of further research into tert-butyl-containing compounds for their practical applications and benefits (Dembitsky, 2006).

Environmental Degradation of Tert-Butyl Compounds : The environmental fate of tert-butyl compounds, especially those used as fuel additives like methyl tert-butyl ether (MTBE), has garnered attention due to concerns about water solubility, persistence, and biodegradability. The weak sorption to subsurface solids and resistance to biodegradation in groundwater highlight the challenges in managing the environmental impact of these substances. Research into the microbial degradation pathways and the development of methods for effective removal from contaminated sites is critical for addressing the environmental concerns associated with tert-butyl compounds (Schmidt et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-9-15-14(11-16)7-5-4-6-8-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBXFLAQZAJBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2(C1)CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate

CAS RN

886766-44-5
Record name tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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